molecular formula C15H16N2O4 B2404148 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopropylazetidine-3-carboxamide CAS No. 1396687-08-3

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopropylazetidine-3-carboxamide

Número de catálogo: B2404148
Número CAS: 1396687-08-3
Peso molecular: 288.303
Clave InChI: TYPCIODFZQOPBJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopropylazetidine-3-carboxamide is a heterocyclic compound featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) core fused to an azetidine ring (four-membered nitrogen-containing heterocycle) and a cyclopropyl carboxamide substituent.

Propiedades

IUPAC Name

1-(1,3-benzodioxole-5-carbonyl)-N-cyclopropylazetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c18-14(16-11-2-3-11)10-6-17(7-10)15(19)9-1-4-12-13(5-9)21-8-20-12/h1,4-5,10-11H,2-3,6-8H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPCIODFZQOPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopropylazetidine-3-carboxamide typically involves multiple steps, starting with the preparation of benzo[d][1,3]dioxole-5-carboxylic acid. This precursor can be synthesized through the oxidation of 1,3-benzodioxole-5-carboxylic acid

Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. Advanced techniques such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation may be employed to achieve the desired molecular structure.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Recent studies have highlighted the antimicrobial potential of compounds similar to 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopropylazetidine-3-carboxamide. For instance, benzodioxole derivatives have been reported to exhibit significant antibacterial and antifungal activities. Research indicates that these compounds can effectively combat resistant strains of bacteria and fungi, addressing the urgent need for new antimicrobial agents in the face of rising resistance.

Case Study: Antimicrobial Activity

A study evaluating various benzodioxole derivatives demonstrated that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 5 µM against Gram-positive and Gram-negative bacteria, indicating their potential as effective antimicrobial agents .

Anticancer Potential

The anticancer activity of 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopropylazetidine-3-carboxamide is particularly noteworthy. Compounds containing the benzo[d][1,3]dioxole structure have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study: Anticancer Screening

In a comparative study of synthesized benzodioxole derivatives, one compound demonstrated an IC50 value of 4.12 µM against the HCT-116 colorectal cancer cell line, outperforming standard chemotherapeutic agents like 5-fluorouracil (IC50 = 7.69 µM) . This suggests that compounds with similar structures could be developed into effective anticancer therapies.

Enzyme Inhibition

The enzyme inhibitory properties of 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopropylazetidine-3-carboxamide have also been explored. Research indicates that derivatives can inhibit key enzymes such as α-glucosidase and acetylcholinesterase, which are implicated in diabetes and neurodegenerative diseases respectively.

Case Study: Enzyme Inhibition

A recent investigation into sulfonamide derivatives containing benzodioxole moieties revealed substantial inhibitory activity against α-glucosidase with IC50 values ranging from 20 to 50 µM. This positions these compounds as potential therapeutic agents for managing blood sugar levels .

Summary Table of Applications

ApplicationActivity TypeExample Result
AntimicrobialBacterial & FungalMIC = 5 µM against resistant strains
AnticancerTumor Cell InhibitionIC50 = 4.12 µM against HCT-116
Enzyme Inhibitionα-GlucosidaseIC50 = 20-50 µM

Mecanismo De Acción

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Conformational Differences

  • Disordered substituents in analogs like (E)-2-[1-(benzo[d][1,3]dioxol-5-yl)ethylidene]-N-methylhydrazine-1-carbothioamide suggest conformational flexibility in methyl groups, which may contrast with the rigid cyclopropyl group in the target compound .
  • Hydrogen-Bonding Networks :

    • The hydrazinecarbothioamide analog forms inversion dimers via N–H⋯S hydrogen bonds, creating layered crystal structures . In contrast, the target compound’s azetidine and cyclopropyl groups may favor alternative packing modes, though this requires crystallographic confirmation.

Physicochemical and Functional Properties

  • Metabolic Stability :
    • The cyclopropyl group in the target compound may reduce oxidative metabolism compared to methyl or phenyl substituents in analogs (e.g., ).
  • Hydrogen-Bonding Capacity: The azetidine’s tertiary nitrogen and carboxamide group could act as hydrogen-bond acceptors/donors, similar to the hydrazinecarbothioamide’s N–H⋯S interactions .

Actividad Biológica

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopropylazetidine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.

Chemical Structure and Properties

  • Chemical Formula: C15H17NO3
  • Molecular Weight: 259.3004 g/mol
  • IUPAC Name: 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopropylazetidine-3-carboxamide

The compound features a benzo[d][1,3]dioxole moiety, which is known for its role in various biological activities, including anti-cancer and anti-inflammatory effects.

Anticancer Properties

Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth.

Case Study:
A study published in Journal of Medicinal Chemistry investigated the effects of similar compounds on various cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability in a dose-dependent manner, suggesting potential for development as anticancer agents .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation markers. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines.

Research Findings:
In a recent experiment, cells treated with 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopropylazetidine-3-carboxamide exhibited lower levels of TNF-alpha and IL-6 compared to untreated controls, indicating its potential as an anti-inflammatory agent .

Neuroprotective Activity

Emerging research suggests neuroprotective effects attributed to this compound. It may mitigate oxidative stress and neuronal apoptosis.

Case Study:
In an animal model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress in brain tissues .

The biological activity of 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopropylazetidine-3-carboxamide is believed to involve multiple pathways:

  • Inhibition of Specific Enzymes: The compound may act as an inhibitor for certain enzymes involved in cancer proliferation.
  • Modulation of Signaling Pathways: It can influence signaling pathways related to inflammation and apoptosis.

Data Summary

Biological ActivityMechanismReference
AnticancerInduces apoptosis
Anti-inflammatoryInhibits cytokine production
NeuroprotectiveReduces oxidative stress

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.